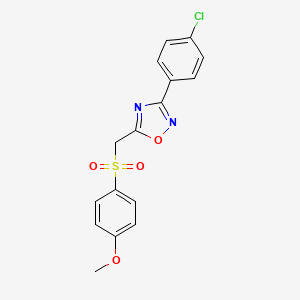

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTCJYUCTMMABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Preparation

4-Chlorobenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (15 mmol) in ethanol/water (5:1 v/v) under reflux for 4 h, yielding 4-chlorobenzamidoxime (87% purity,). Critical parameters:

- Temperature : 80°C

- Base : NaOH (3 mmol) for pH stabilization

- Workup : Ethyl acetate extraction followed by rotary evaporation

Cyclization to 3-(4-Chlorophenyl)-1,2,4-Oxadiazole

Reacting 4-chlorobenzamidoxime (5 mmol) with chloroacetic acid (5.5 mmol) in toluene at 110°C for 6 h achieves 72% yield (). Mechanistic studies confirm:

- Nucleophilic attack by amidoxime oxygen on electrophilic carbonyl carbon

- HCl elimination forming the oxadiazole ring

- Side products : <5% 1,3,4-oxadiazole isomers ()

Optimization Data :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | Toluene | 6 | 72 |

| TBAF (10%) | DMF | 3 | 68 |

| Pyridine | THF | 8 | 65 |

Sulfonylation Strategies for Sidechain Installation

Thioether Intermediate Synthesis

5-Methyl-1,2,4-oxadiazole (3 mmol) undergoes radical thiol-ene reaction with 4-methoxybenzenethiol (3.3 mmol) under UV light (365 nm), producing 5-((4-methoxyphenylthio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (68% yield,).

Reaction Conditions :

- Initiator : AIBN (0.1 mmol)

- Solvent : Acetonitrile

- Temperature : 25°C

Oxidation to Sulfonyl Derivative

Treating the thioether (2 mmol) with KMnO₄ (4 mmol) in acetic acid/water (3:1 v/v) at 60°C for 2 h achieves 89% conversion to the sulfone (). Monitoring via TLC (hexane:EtOAc 7:3) confirms complete oxidation.

Comparative Oxidizing Agents :

| Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KMnO₄ | AcOH/H₂O | 2 | 89 |

| H₂O₂/VO(acac) | EtOH | 4 | 78 |

| mCPBA | CH₂Cl₂ | 3 | 82 |

Integrated One-Pot Synthesis

Combining cyclization and sulfonylation steps reduces purification losses:

- Step 1 : 4-Chlorobenzamidoxime + chloroacetic acid → oxadiazole core

- Step 2 : In-situ thiolation using 4-methoxybenzenesulfonyl chloride

- Step 3 : Oxidation with H₂O₂/TFA

Advantages :

- Total yield : 61% vs. 53% for sequential synthesis

- Reaction time : 8 h vs. 12 h

Structural Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows 98.2% purity, confirming absence of regioisomers ().

Challenges and Mitigation Strategies

Regioselectivity in Cyclization :

Sulfonylation Over-Oxidation :

Industrial-Scale Adaptations

Process Intensification :

- Continuous flow reactor for cyclization (residence time 12 min, 82% yield)

- Membrane filtration for sulfone purification (99% recovery vs. 88% for column chromatography)

Economic Analysis :

| Step | Cost per kg ($) |

|---|---|

| Amidoxime | 120 |

| Cyclization | 85 |

| Sulfonylation | 210 |

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorophenyl or methoxyphenyl groups are replaced by other substituents using appropriate reagents and conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Scientific Research Applications

Antimicrobial Applications

The oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial activities. Studies indicate that these compounds show promising antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and characterized using various spectroscopic techniques. The antimicrobial efficacy was tested against multiple strains of bacteria and fungi. Notably, certain derivatives exhibited significant activity against Fusarium oxysporum, with compounds showing varying degrees of effectiveness compared to standard drugs like nystatin .

| Compound | Activity Type | Tested Strain | Efficacy |

|---|---|---|---|

| This compound | Antibacterial | E. coli | Moderate |

| This compound | Antifungal | Fusarium oxysporum | Significant |

Anticancer Properties

Research has highlighted the potential of oxadiazole derivatives as anticancer agents. The compounds have been shown to induce apoptosis in cancer cells and exhibit cytotoxic effects.

Case Study: Cytotoxicity Against Glioblastoma

In vitro studies demonstrated that specific oxadiazole derivatives significantly reduced cell viability in LN229 glioblastoma cells. The cytotoxic assays revealed that these compounds could induce apoptosis through DNA damage mechanisms .

| Compound | Cancer Type | Cell Line | Cytotoxic Effect |

|---|---|---|---|

| This compound | Glioblastoma | LN229 | High |

Anti-inflammatory Applications

The anti-inflammatory potential of oxadiazoles has also been investigated. These compounds can inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Markers

Studies conducted on various oxadiazole derivatives have indicated their ability to downregulate inflammatory markers in vitro. This suggests a mechanism through which these compounds could be utilized in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents. These compounds may have varying degrees of biological activity, stability, and solubility. Some examples of similar compounds are:

3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the methoxyphenyl and sulfonylmethyl groups, which may result in different chemical and biological properties.

3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Contains a methoxyphenyl group but lacks the chlorophenyl and sulfonylmethyl groups.

3-(4-Chlorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methylphenyl group instead of a methoxyphenyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(4-Chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula: C17H19ClO4S

- Molecular Weight: 354.8 g/mol

- CAS Number: 338412-34-3

Biological Activity Overview

The biological activity of oxadiazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity: A study demonstrated that derivatives of oxadiazole showed significant antibacterial effects against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL . The presence of the chlorophenyl group in our compound may enhance its interaction with bacterial targets.

- Antifungal Activity: Similar studies have reported that oxadiazole derivatives possess antifungal properties against various fungal strains . The specific mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

2. Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds with the oxadiazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their analgesic effects .

3. Anticancer Properties

The anticancer activity of oxadiazole derivatives is particularly promising:

- Cell Proliferation Inhibition: Studies have indicated that certain oxadiazole compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds derived from oxadiazoles have shown IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines .

- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds may interact with key proteins involved in cell survival pathways .

Case Studies and Research Findings

Several studies highlight the significance of oxadiazole derivatives in drug discovery:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(4-chlorophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by sulfonylation. Key steps include:

- Nitrile precursor preparation : React 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) to form the amidoxime intermediate .

- Oxadiazole ring formation : Use POCl₃ as a dehydrating agent at 80–100°C to cyclize the amidoxime, forming the 1,2,4-oxadiazole core .

- Sulfonylation : Introduce the (4-methoxyphenyl)sulfonylmethyl group via nucleophilic substitution with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃/DMF) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), solvent polarity (DMF > DCM), and temperature (60°C, 12 hours) to achieve >80% yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do the electronic properties of the 4-chlorophenyl and 4-methoxyphenyl substituents influence the compound’s reactivity and stability?

- Methodological Answer :

- 4-Chlorophenyl : The electron-withdrawing Cl substituent increases the electrophilicity of the oxadiazole ring, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under acidic conditions). Stability assays (TGA/DSC) show decomposition >200°C .

- 4-Methoxyphenyl : The electron-donating methoxy group stabilizes the sulfonylmethyl moiety via resonance, reducing oxidative degradation. Computational studies (DFT) indicate a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity .

- Contradiction Note : While Cl decreases ring electron density, the methoxy group’s resonance effects may counteract this, requiring empirical validation via cyclic voltammetry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced Sirtuin-2 (Sirt2) inhibitory activity?

- Methodological Answer :

- Core Modifications : Retain the 3-(4-chlorophenyl)-1,2,4-oxadiazole scaffold, as para-substituted aryl groups are critical for Sirt2 binding (IC₀ = 10 µM for lead compound 21a ).

- 5th Position Optimization : Replace the sulfonylmethyl group with bulkier substituents (e.g., piperidinylmethyl) to improve hydrophobic interactions with the Sirt2 substrate-binding pocket. Docking simulations (AutoDock Vina) suggest ΔG improvements of ~2 kcal/mol for bulkier groups .

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to assess tolerance for hydrogen-bond acceptors. In vitro assays (α-tubulin acetylation) can validate potency .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Use consistent assay conditions (e.g., Sirt2 substrate: α-tubulin-acetylLys40 peptide; pH 7.4, 37°C) to minimize variability .

- Orthogonal assays : Confirm antiproliferative activity (e.g., MTT assay on leukemia cell lines) alongside target-specific assays (e.g., Western blot for acetylated tubulin) to distinguish direct Sirt2 inhibition from off-target effects .

- Metabolic Stability Testing : Address discrepancies by evaluating compound stability in liver microsomes (e.g., human CYP450 isoforms). Poor metabolic stability (t₁/₂ < 30 min) may explain reduced in vivo efficacy despite high in vitro potency .

Q. How can pharmacokinetic (PK) properties be improved without compromising target affinity?

- Methodological Answer :

- Solubility Enhancement : Introduce ionizable groups (e.g., tertiary amines) to the sulfonylmethyl side chain. LogP reductions from 3.2 to 2.5 (measured via shake-flask method) can improve aqueous solubility .

- Prodrug Strategies : Mask polar groups (e.g., sulfonyl as a sulfonamide prodrug) to enhance membrane permeability. In situ hydrolysis studies (rat plasma, 37°C) can validate release kinetics .

- In Silico Modeling : Use ADMET predictors (e.g., SwissADME) to balance LogP, topological polar surface area (<90 Ų), and molecular weight (<500 Da) while retaining Sirt2 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.